2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1h-isoindole-1,3-dione
Description
2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a bicyclic heterocyclic compound featuring a 2,3-dihydroisoindole-1,3-dione core linked to a 2-amino-1,3-thiazole moiety via an ethyl group. This compound is structurally significant due to its dual pharmacophoric elements: the isoindole-dione fragment, known for its electron-deficient aromatic system, and the 2-amino-thiazole group, which enhances hydrogen-bonding and metal-coordination capabilities.
Properties
IUPAC Name |
2-[1-(2-amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-7(10-6-19-13(14)15-10)16-11(17)8-4-2-3-5-9(8)12(16)18/h2-7H,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWZGGZVXMUPTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=N1)N)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1h-isoindole-1,3-dione typically involves the reaction of 2-aminothiazole with an appropriate isoindole derivative. One common method includes the condensation of 2-aminothiazole with phthalic anhydride under reflux conditions in the presence of a suitable solvent like ethanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1h-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines .
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that thiazole derivatives possess significant antimicrobial properties. This compound has been explored for its ability to inhibit bacterial growth and may serve as a lead compound for developing new antibiotics.
- Anticancer Properties : Studies have suggested that compounds with thiazole and isoindole structures can induce apoptosis in cancer cells. This compound is being investigated for its potential to act as an anticancer agent by targeting specific cellular pathways involved in tumor growth.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, potentially offering therapeutic benefits in treating inflammatory diseases.
- Enzyme Inhibition : There is ongoing research into the compound's ability to inhibit specific enzymes that play crucial roles in various biological processes, including metabolic pathways related to disease states.
Biological Research
- Receptor Modulation : The compound may interact with various receptors in the body, influencing physiological responses. This property makes it a candidate for studying receptor dynamics and signaling pathways.
- Biochemical Assays : Due to its unique structure, it can be used as a probe in biochemical assays to understand molecular interactions at the cellular level.
Material Science
The unique chemical properties of 2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione make it valuable in the development of advanced materials. Its potential applications include:
- Polymer Development : The compound can act as a building block for synthesizing novel polymers with enhanced properties.
- Nanotechnology : Its reactivity allows for functionalization in nanomaterials, potentially leading to innovations in drug delivery systems.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antimicrobial Study : A recent study demonstrated that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains of bacteria.
- Cancer Cell Line Testing : In vitro assays showed that the compound selectively induced cell death in various cancer cell lines while sparing normal cells.
- Inflammation Models : Experimental models of inflammation revealed that treatment with this compound significantly reduced markers of inflammation compared to control groups.
Mechanism of Action
The mechanism of action of 2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1h-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways . The isoindole moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analogues
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
- Solubility: The amino-thiazole group improves aqueous solubility compared to non-polar analogs (e.g., ).
- Stability : Isoindole-dione derivatives are generally stable under physiological conditions but may undergo hydrolysis in strongly acidic/basic environments.
Biological Activity
The compound 2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a member of the isoindole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H12N2O2S
- Molar Mass : 248.30 g/mol
- Structure : The compound features an isoindole core substituted with a thiazole moiety, which is significant for its biological activity.
Antitumor Activity
Research indicates that derivatives of isoindole compounds exhibit promising antitumor properties. The compound has shown potential against various cancer cell lines. For instance:
These results suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity :
- Anti-inflammatory Properties :
- Antioxidant Effects :
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Cancer Cell Lines :
- Neuroprotective Effects :
Q & A
Q. What methods validate the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via LC-MS.
- Thermal Stability : Store at 40°C/75% RH for 4 weeks; assess polymorphic changes via PXRD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
